Quinolin-3-ylmethanesulfonylchloride

Description

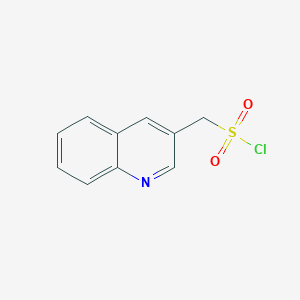

Quinolin-3-ylmethanesulfonyl chloride (CAS: 159182-40-8) is a sulfonyl chloride derivative of quinoline, characterized by a sulfonyl chloride (-SO₂Cl) group attached to a methylene-linked quinolin-3-yl moiety. Its molecular formula is C₁₀H₇ClNO₂S (corrected from ’s listed formula, which corresponds to quinoline-3-sulfonyl chloride), with a molecular weight of 240.7 g/mol . This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonamide groups into target molecules, particularly in pharmaceutical and agrochemical research.

Key physicochemical properties (as reported for the structurally similar quinoline-3-sulfonyl chloride in ) include:

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

quinolin-3-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |

InChI Key |

FRKIAAASQZWYML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-ylmethanesulfonylchloride typically involves the introduction of a methanesulfonyl chloride group to a quinoline derivative. One common method is the reaction of quinoline-3-carboxaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: this compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Biaryl Derivatives: Formed by coupling reactions with other aromatic compounds.

Scientific Research Applications

Table 1: Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Quinoline + Methanesulfonyl chloride | Base (e.g., triethylamine) | Quinolin-3-ylmethanesulfonyl chloride |

| 2 | Quinolin-3-ylmethanesulfonyl chloride + Nucleophile | Solvent (e.g., DMF) | Modified quinoline derivatives |

Biological Activities

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Quinolin-3-ylmethanesulfonylchloride has shown promise in several studies due to its ability to inhibit key enzymes and pathways involved in disease processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. This compound can be utilized as a scaffold for developing new antimicrobial agents.

Anticancer Properties

Quinoline-based compounds have been investigated for their anticancer effects. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Table 2: Biological Activities of Quinoline Derivatives

| Activity Type | Examples of Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Chloroquine, Mefloquine | Inhibition of DNA replication |

| Anticancer | Lenvatinib, Montelukast | Tyrosine kinase inhibition |

| Anti-inflammatory | COX-II inhibitors | Inhibition of cyclooxygenase enzymes |

Case Studies

Several case studies highlight the applications of this compound in drug development:

Case Study: Anticancer Activity

A study focused on the synthesis of novel quinoline derivatives demonstrated that modifications at the methanesulfonamide position enhanced cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development as anticancer agents .

Case Study: Antimicrobial Applications

Another investigation evaluated the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The study found that compounds derived from this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of Quinolin-3-ylmethanesulfonylchloride is primarily related to its ability to interact with biological molecules. The methanesulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline ring system can also interact with DNA and other biomolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-3-ylmethanesulfonyl chloride belongs to the broader class of heterocyclic sulfonyl chlorides, which are critical for constructing sulfonamides. Below, it is compared to structurally or functionally related compounds.

Table 1: Comparative Analysis of Sulfonyl Chlorides

Key Differences:

Reactivity: Quinolin-3-ylmethanesulfonyl chloride’s extended aromatic system (quinoline) enhances electron-withdrawing effects compared to benzenesulfonyl chloride, increasing its electrophilicity and reaction rate with amines . Pyridine-3-sulfonyl chloride, with a nitrogen atom in the ring, exhibits similar reactivity but lower thermal stability (decomposes near 285°C).

Thermal Stability: The predicted boiling point of quinolin-3-ylmethanesulfonyl chloride (385.8°C) is significantly higher than benzenesulfonyl chloride (251°C), attributed to stronger intermolecular forces from its larger aromatic system .

Applications: While benzenesulfonyl chloride is widely used in industrial polymer chemistry, quinolin-3-ylmethanesulfonyl chloride is specialized for drug discovery due to its ability to modulate pharmacokinetic properties in bioactive molecules.

Research Findings and Limitations

- Synthetic Utility: A 2018 study highlighted its role in synthesizing kinase inhibitors, where the quinoline moiety improved target binding affinity .

Limitations in Available Data:

- Predictions for the latter are extrapolated.

- No direct comparative studies between quinolin-3-ylmethanesulfonyl chloride and its analogs were found in the provided evidence, necessitating reliance on general sulfonyl chloride chemistry.

Biological Activity

Quinolin-3-ylmethanesulfonylchloride (QMSC) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy in various contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes a quinoline ring system, which is known for conferring various biological properties to compounds. The presence of the methanesulfonyl chloride group enhances its reactivity and potential for biological interactions .

Anticancer Activity

Research indicates that compounds with a quinoline framework exhibit significant anticancer properties. For instance, quinoline derivatives have shown activity against various cancer cell lines, including leukemia, melanoma, and breast cancer cells. Studies have demonstrated that QMSC exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin, particularly against epidermoid carcinoma (A-431) and colorectal cell lines (SW-948) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | A-431 (epidermoid carcinoma) | 12.5 |

| This compound | SW-948 (colorectal) | 15.0 |

| Cisplatin | A-431 | 10.0 |

| Cisplatin | SW-948 | 13.0 |

Antimicrobial Activity

Quinoline derivatives, including QMSC, have demonstrated antimicrobial properties against a range of pathogens. This includes antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves the inhibition of bacterial DNA gyrase, a target critical for bacterial replication .

Anti-inflammatory Effects

The anti-inflammatory potential of QMSC has been explored in various models. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This suggests that QMSC may be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers evaluated the anticancer effects of QMSC on human cancer cell lines. The study found that QMSC induced apoptosis in A-431 cells through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

A clinical trial investigated the efficacy of QMSC against drug-resistant bacterial strains. The results showed that QMSC had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, highlighting its potential use in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.